molecular formula C16H17N3OS B2859264 2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 670270-70-9

2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2859264
CAS RN: 670270-70-9
M. Wt: 299.39
InChI Key: HSBNNOWRIVGRDJ-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-ylamine, which is a class of compounds known for their various biological activities . The structure suggests that it has a thieno[2,3-d]pyrimidin-4-yl core, which is substituted with a 3,4-dimethylphenyl group and an aminoethanol group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines can be synthesized through various methods. One such method involves the condensation of certain precursors, followed by cyclization and further functional group modifications .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at the 5-position with a 3,4-dimethylphenyl group and at the 2-position with an aminoethanol group .

Scientific Research Applications

Drug Discovery and Development

Thieno[2,3-d]pyrimidines are recognized for their pharmacological properties. The compound could be explored as a lead compound in the development of new drugs. Its structure suggests potential activity as a kinase inhibitor, which could be beneficial in designing treatments for cancer or inflammatory diseases .

Material Science

Due to the presence of a thieno[2,3-d]pyrimidine moiety, this compound might exhibit interesting electronic properties. It could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Biological Studies

The compound’s ability to bind with various biological targets can be utilized in biochemical assays . It could serve as a molecular probe to study enzyme-substrate interactions, particularly in enzymes involved in energy metabolism or signal transduction .

Agricultural Chemistry

Compounds with a thieno[2,3-d]pyrimidine scaffold have shown herbicidal and fungicidal activities. This particular compound could be synthesized and tested for its efficacy in controlling agricultural pests or diseases .

Chemical Synthesis

In synthetic chemistry, this compound could be a valuable intermediate . It might be used to synthesize more complex molecules, especially in the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals .

Analytical Chemistry

The structural features of this compound make it a candidate for use in analytical methods . It could be part of a chromatographic standard to help identify or quantify related compounds in complex mixtures .

Nanotechnology

The compound’s molecular structure could be exploited in the field of nanotechnology . It might be used to create molecular self-assemblies or as a building block for nanoscale devices .

Environmental Science

Lastly, the compound’s potential interaction with various environmental factors could be studied. It could be used in environmental monitoring to detect pollutants or in the development of sensors for environmental contaminants .

Future Directions

While specific future directions for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines are an active area of research due to their diverse biological activities. Future studies could focus on exploring the biological activities of this compound and optimizing its properties for potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” are currently unknown. The compound is structurally related to thieno[2,3-d]pyrimidin-4-yl derivatives

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl derivatives , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNNOWRIVGRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol

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